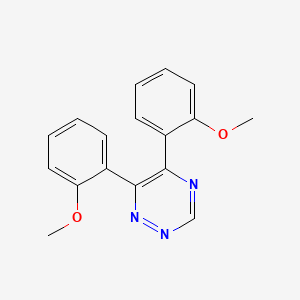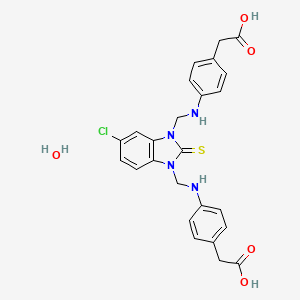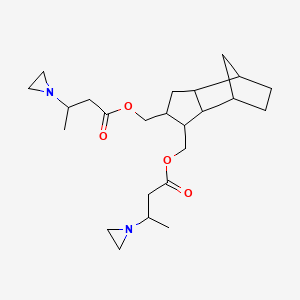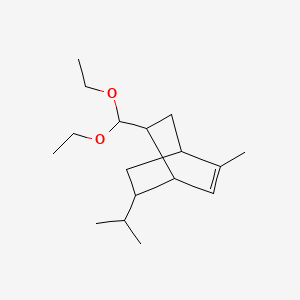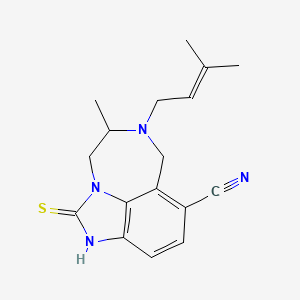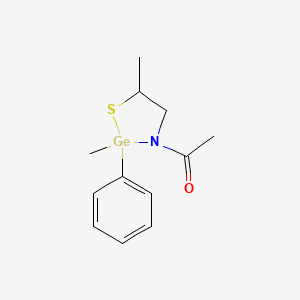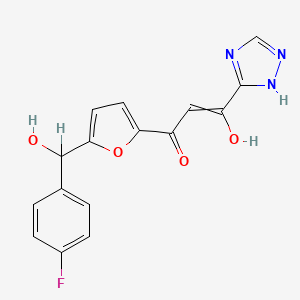
N-(1,8-Epoxy-p-menth-2-yl)-1-pyrrolidineacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,8-Epoxy-p-menth-2-yl)-1-pyrrolidineacetamide is a synthetic organic compound that belongs to the class of epoxy compounds These compounds are characterized by the presence of an epoxide group, which is a three-membered cyclic ether
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,8-Epoxy-p-menth-2-yl)-1-pyrrolidineacetamide typically involves the following steps:
Epoxidation: The starting material, p-menth-2-ene, undergoes an epoxidation reaction to form the epoxide group. This reaction is usually carried out using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Amidation: The epoxide intermediate is then reacted with pyrrolidine and acetic anhydride to form the final product, this compound. This reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(1,8-Epoxy-p-menth-2-yl)-1-pyrrolidineacetamide can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The epoxide group can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can yield various substituted amides.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(1,8-Epoxy-p-menth-2-yl)-1-pyrrolidineacetamide involves its interaction with specific molecular targets and pathways. The epoxide group can react with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways involved would depend on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
N-(1,8-Epoxy-p-menth-2-yl)-1-pyrrolidineacetamide: is similar to other epoxy compounds such as epoxides and oxiranes.
Comparison: Compared to other epoxy compounds, this compound may have unique properties due to the presence of the pyrrolidineacetamide moiety, which can influence its reactivity and biological activity.
Conclusion
This compound is a compound with potential applications in various fields. Its unique structure and reactivity make it an interesting subject for further research and development.
属性
CAS 编号 |
94253-06-2 |
|---|---|
分子式 |
C16H28N2O2 |
分子量 |
280.41 g/mol |
IUPAC 名称 |
2-pyrrolidin-1-yl-N-(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl)acetamide |
InChI |
InChI=1S/C16H28N2O2/c1-15(2)12-6-7-16(3,20-15)13(10-12)17-14(19)11-18-8-4-5-9-18/h12-13H,4-11H2,1-3H3,(H,17,19) |
InChI 键 |
RASSWWSAQMWSMS-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC(O1)(C(C2)NC(=O)CN3CCCC3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


